N-[(3-chlorophenyl)(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine N-[(3-chlorophenyl)(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine
Brand Name: Vulcanchem
CAS No.: 618405-78-0
VCID: VC21505397
InChI: InChI=1S/C21H18ClN3/c1-14-20(17-9-2-3-10-18(17)24-14)21(15-7-6-8-16(22)13-15)25-19-11-4-5-12-23-19/h2-13,21,24H,1H3,(H,23,25)
SMILES: CC1=C(C2=CC=CC=C2N1)C(C3=CC(=CC=C3)Cl)NC4=CC=CC=N4
Molecular Formula: C21H18ClN3
Molecular Weight: 347.8g/mol

N-[(3-chlorophenyl)(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine

CAS No.: 618405-78-0

Cat. No.: VC21505397

Molecular Formula: C21H18ClN3

Molecular Weight: 347.8g/mol

* For research use only. Not for human or veterinary use.

N-[(3-chlorophenyl)(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine - 618405-78-0

Specification

CAS No. 618405-78-0
Molecular Formula C21H18ClN3
Molecular Weight 347.8g/mol
IUPAC Name N-[(3-chlorophenyl)-(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine
Standard InChI InChI=1S/C21H18ClN3/c1-14-20(17-9-2-3-10-18(17)24-14)21(15-7-6-8-16(22)13-15)25-19-11-4-5-12-23-19/h2-13,21,24H,1H3,(H,23,25)
Standard InChI Key NMJYNSBYFFOCRI-UHFFFAOYSA-N
SMILES CC1=C(C2=CC=CC=C2N1)C(C3=CC(=CC=C3)Cl)NC4=CC=CC=N4
Canonical SMILES CC1=C(C2=CC=CC=C2N1)C(C3=CC(=CC=C3)Cl)NC4=CC=CC=N4

Introduction

Chemical Identity and Structure

Molecular Formula and Weight

N-[(3-chlorophenyl)(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine has the molecular formula C₂₁H₁₈ClN₃. Based on the molecular weights of its close structural analogs, it can be estimated to have a molecular weight of approximately 347.8 g/mol, similar to its 4-chlorophenyl counterpart .

Structural Features

The compound consists of three key structural components:

  • A 2-methyl-1H-indole core

  • A 3-chlorophenyl substituent

  • A pyridin-2-amine group

This arrangement creates a tertiary amine linkage at the 3-position of the indole ring, with the chlorophenyl and pyridinamine groups connected via a methylene bridge. The compound features multiple aromatic rings, providing rigidity and potential for π-π interactions in biological systems.

Structural Comparison with Analogs

The compound differs from its documented analogs primarily in the position of the chlorine atom on the phenyl ring:

CompoundChlorine PositionPyridine PositionReference
N-[(3-chlorophenyl)(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine3-position2-positionTarget compound
N-[(2-chlorophenyl)(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine2-position2-position
N-[(4-chlorophenyl)(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine4-position2-position
N-[(2-chlorophenyl)(2,6-dimethyl-1H-indol-3-yl)methyl]pyridin-3-amine2-position3-position

Physical and Chemical Properties

Predicted Physicochemical Properties

Based on the properties of structurally similar compounds, N-[(3-chlorophenyl)(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine likely exhibits:

  • High lipophilicity (estimated cLogP between 4.0-4.5)

  • Moderate to low water solubility

  • Multiple hydrogen bond donor and acceptor sites

  • Basic character due to the pyridine and amine nitrogen atoms

  • UV absorption characteristic of indole and pyridine moieties

Spectroscopic Characteristics

The compound would likely demonstrate typical spectroscopic features associated with indole-containing compounds, including:

  • Characteristic indole N-H stretch in infrared spectroscopy

  • Complex aromatic proton signals in ¹H NMR spectra

  • Distinctive carbon signals for the methylene bridge in ¹³C NMR

  • Mass spectrometry fragmentation patterns characteristic of indoles and chlorinated aromatics

Synthetic Approaches

Alternative Synthetic Strategies

For related indole derivatives, research has documented several synthetic approaches. One notable method involves the conversion of indole derivatives to 3-acetyl compounds using phosphoryl chloride and N,N-dimethylacetamide, followed by subsequent reactions to introduce the desired substituents . This methodology might be adaptable for the target compound's synthesis.

Biological Activity and Applications

CompoundStructural FeaturecLogPRXFP3 cAMP EC₅₀ (nM)E max (%)Reference
Compound 15-OH, 7-Et4.618.2 ± 2.1104 ± 13
Compound 2aH4.06937 ± 1131109 ± 3
Compound 2e7-Me4.5647 ± 12395 ± 2

Structure-Activity Relationships

Pharmacokinetic Considerations

BBB Permeability and CNS Applications

Compounds in this structural class generally exhibit high lipophilicity, which may affect their ability to cross the blood-brain barrier (BBB). Literature indicates that related compounds with clogP values above 4.0 and topological polar surface areas (TPSA) above 90 Ų may have limited BBB permeability .

The target compound likely has similar physicochemical properties to its structural analogs, suggesting potential challenges for central nervous system (CNS) applications without structural optimization. For CNS drug development, optimal ranges are typically:

  • clog P of 2–4

  • TPSA <90 Ų

Metabolism and Stability

The indole core, chlorophenyl group, and pyridine ring in the target compound represent potential sites for metabolic processes including:

  • Oxidation of the indole ring

  • N-dealkylation

  • Hydroxylation of aromatic rings

  • Potential dechlorination

The specific position of the chlorine atom at the 3-position of the phenyl ring may influence the compound's metabolic profile compared to its structural analogs.

Structure Optimization Strategies

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